5-Chloromethyl-2-oxazolidinone is a valuable chiral building block employed in the synthesis of various complex molecules, particularly those containing di- or tri-substituted amino acids. Its inherent chirality allows for the controlled introduction of chirality centers into the target molecule, leading to enantiomerically pure products crucial in pharmaceutical and medicinal chemistry research [].
The presence of the chloromethyl group in 5-Chloromethyl-2-oxazolidinone enables its participation in nucleophilic substitution reactions with various nucleophiles, including amines. This property allows researchers to introduce diverse functionalities onto the molecule, ultimately leading to the synthesis of di- and tri-substituted amino acids with specific configurations. These modified amino acids can serve as building blocks for peptides and other biologically active molecules [, ].
5-Chloromethyl-2-oxazolidinone is a heterocyclic organic compound with the molecular formula CHClNO. It features a five-membered ring that includes both nitrogen and oxygen atoms, with a chloromethyl group attached to the ring. This compound appears as a white to almost white powder or crystalline solid, with a melting point ranging from 103.0 to 107.0 °C . Its unique structure allows it to participate in various
5-Chloromethyl-2-oxazolidinone is part of the oxazolidinone class of compounds, which are primarily recognized for their antibiotic properties. These compounds inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby disrupting essential cellular functions. This mechanism makes them effective against multidrug-resistant bacteria, positioning them as potential candidates in antibiotic development . The inhibition of protein synthesis can lead to bacterial cell death, showcasing the compound's significant biological activity.
Several synthetic routes have been developed for producing 5-Chloromethyl-2-oxazolidinone:
These methods highlight the compound's versatility and the innovative techniques used in its synthesis.
5-Chloromethyl-2-oxazolidinone finds applications across various fields:
The interactions of 5-Chloromethyl-2-oxazolidinone with biological systems have been the subject of research. Its primary action involves binding to the bacterial ribosome, inhibiting protein synthesis and affecting various biochemical pathways within bacterial cells. Environmental factors such as pH and the presence of other substances can influence its solubility and bioavailability, thereby impacting its efficacy as an antibacterial agent .
Several compounds share structural similarities with 5-Chloromethyl-2-oxazolidinone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Linezolid | CHNOS | A well-known oxazolidinone antibiotic effective against Gram-positive bacteria. |
Tedizolid | CHNOS | A newer oxazolidinone with enhanced potency and reduced resistance development. |
(S)-5-(Chloromethyl)oxazolidin-2-one | CHClNO | An enantiomer that may exhibit different biological activities compared to its counterpart. |
The uniqueness of 5-Chloromethyl-2-oxazolidinone lies in its specific chloromethyl substitution and its role as an intermediate in synthesizing other biologically active compounds. Its distinct properties and reactivity patterns contribute to its significance in both pharmaceutical and synthetic chemistry contexts.
The oxazolidinone scaffold was first synthesized by Siegmund Gabriel in 1888 through reactions involving ethanolamine derivatives. However, the chloromethyl-substituted variant emerged later as synthetic methodologies advanced. Early studies focused on modifying the oxazolidinone core to introduce reactive groups, with the 5-chloromethyl derivative gaining prominence in the 20th century as a building block for complex molecules. Its synthesis typically involves cyclization reactions or direct halogenation of oxazolidinone precursors, though specific historical synthesis routes remain less documented.
5-Chloromethyl-2-oxazolidinone is distinguished by its bifunctional reactivity:
Its applications span:
The oxazolidinone family includes derivatives such as 5-methyl-2-oxazolidinone (CID 136837) and 3-bromo-5-chloromethyl-2-oxazolidinone (CID 14698771). 5-Chloromethyl-2-oxazolidinone is structurally unique due to:
Research output peaks in the 2010s, aligning with the development of novel electrochemical and catalytic methods.
The classical synthesis of 5-chloromethyl-2-oxazolidinone typically involves halogenation of precursor alcohols or epoxides. One prominent method utilizes β-chlorohydrin intermediates, where (R)- or (S)-1-azido-3-chloropropan-2-ol undergoes cyclization with potassium cyanate (KOCN) in the presence of tetrabutylammonium chloride (TBAC) and dimethylformamide (DMF) at elevated temperatures (80–120°C). This single-step protocol achieves yields of 62–65%, though competing side reactions may form 4-(azidomethyl)-1,3-dioxolan-2-one as a byproduct [1]. Alternative routes employ N-chlorosuccinimide (NCS) and 2,2'-azobis(isobutyronitrile) (AIBN) in acetonitrile under reflux, facilitating chemoselective chlorination of 5-hydroxymethyl-3-phenyl-2-oxazolidinone precursors with 86% efficiency [2].
A historical approach involves iodocyclocarbamation, where aryl isocyanates react with epoxides under nickel or lithium catalysis. For instance, DuPont’s asymmetric synthesis of oxazolidinones uses (R)-glycidol butyrate and 4-acetylphenyl isocyanate in xylene with LiBr, followed by saponification and functional group interconversion [3]. These methods highlight the interplay between halogenating agents and stereochemical outcomes.
While electrochemical techniques are less commonly reported for 5-chloromethyl-2-oxazolidinone, analogous oxazolidinone syntheses suggest potential avenues.
Graphite electrodes have been employed in oxidative coupling reactions for related heterocycles. Though direct applications remain unexplored, the anodic oxidation of chlorinated alcohols could theoretically generate reactive intermediates for cyclization, minimizing stoichiometric oxidant use.
Electrochemical methoxylation of allylic chlorides might enable regioselective functionalization. However, methoxylation’s relevance to 5-chloromethyl-2-oxazolidinone synthesis requires further investigation.
Electrochemical pathways often proceed via radical intermediates. For instance, chloride ions oxidized at the anode could form chlorine radicals, initiating C–Cl bond formation. Such mechanisms could bypass traditional halogenation reagents, aligning with green chemistry principles.
Prochiral β-chlorohydrins serve as substrates for desymmetrization. Using chiral catalysts, such as Ru(II)-NHC complexes, enantioselective ring-opening of epoxides with cyanate anions can yield optically active oxazolidinones. For example, (S)-epichlorohydrin reacts with NaN₃/NH₄Cl to form (2S)-1-azido-3-chloropropan-2-ol, which undergoes stereoretentive cyclization with KOCN [1].
Ru(II)-NHC catalysts enable asymmetric hydroamination of chlorinated alkenes, though their application to 5-chloromethyl-2-oxazolidinone is speculative. Related work on oxazolidinone auxiliaries demonstrates high enantiomeric excess (ee) via transition-metal-mediated cyclizations [3].
Evans oxazolidinones, derived from chiral α-hydrazino alcohols, exemplify auxiliary-based strategies. Reductive amination of tert-butyl carbamates followed by azide displacement affords enantiopure 5-azidomethyl derivatives, which are subsequently chlorinated [4].
Halohydrin dehalogenases (HHDHs) catalyze the kinetic resolution of racemic epoxides. For instance, HheC from Agrobacterium radiobacter converts rac-5-chloromethyl-2-oxazolidinone precursors to (R)-enantiomers with >99% ee via nucleophilic cyanate addition [4]. This method avoids harsh conditions and enables dynamic kinetic resolution.
Combining HHDHs with in situ racemization catalysts allows quantitative yields from racemic substrates. Immobilized enzymes on resin-bound epoxides facilitate scalable synthesis, as demonstrated in solid-phase cycloadditions with aryl isocyanates [3].
Microwave-assisted synthesis in nitromethane paste reduces reaction times and energy consumption [3]. Solvent-free conditions and recyclable catalysts, such as Au(I) complexes for propargylic carbamate rearrangements, further enhance sustainability. Enzymatic methods, utilizing aqueous buffers and ambient temperatures, align with green chemistry metrics by minimizing waste and toxicity [4].
Industrial production prioritizes cost-effective catalysts and continuous processes. TBAC-mediated cyclization in DMF achieves 65% yield at 120°C, but solvent recovery remains challenging [1]. Alternatively, enzymatic routes using immobilized HHDHs in flow reactors offer scalability and reduced downstream purification. Transitioning from column chromatography to crystallization or membrane-based separations improves throughput for kilogram-scale synthesis [2].
Table 1: Comparative Analysis of Synthetic Methods
Method | Yield (%) | Enantiomeric Excess (ee) | Key Advantage | Reference |
---|---|---|---|---|
KOCN/TBAC Cyclization | 65 | Racemic | Single-step, high temperature | [1] |
NCS/AIBN Halogenation | 86 | N/A | Chemoselective, mild conditions | [2] |
HheC Enzymatic Resolution | 45 | >99 | Eco-friendly, high enantiopurity | [4] |
Ru(II)-NHC Catalysis | 78* | 95* | Asymmetric control, broad scope | [3] |
*Hypothetical data extrapolated from analogous reactions.
The mechanistic pathways for 5-chloromethyl-2-oxazolidinone formation and subsequent transformations have been extensively studied through experimental and theoretical approaches. The primary synthetic route involves the reaction of epichlorohydrin with potassium cyanate in aqueous medium, proceeding through a nucleophilic ring-opening mechanism [1] [2].
The fundamental transformation begins with the nucleophilic attack of cyanate on the epoxide ring of epichlorohydrin. This reaction exhibits regioselectivity, with the nucleophile preferentially attacking the less substituted carbon atom of the epoxide ring. The subsequent cyclization occurs through intramolecular nucleophilic substitution, forming the oxazolidinone ring system with concomitant displacement of the chloride ion [1] [2].
Mechanistic studies have revealed that the reaction proceeds through an addition-elimination pathway rather than a concerted mechanism [3] [4]. The initial step involves the formation of an intermediate carbamate species, which undergoes cyclization to yield the final oxazolidinone product. The activation energy for this transformation has been calculated to be approximately 17.4 kcal/mol in the gas phase and 26.7 kcal/mol in dichloromethane solvent [3].
The iodocyclocarbamation pathway represents an alternative mechanistic route for oxazolidinone formation. This process involves the addition of iodine to alkene substrates bearing carbamate functionality, followed by cyclization to form the oxazolidinone ring [5]. The addition of pyridine proves crucial in this transformation, as it prevents undesired alkylative side reactions that would otherwise compete with the desired cyclization process [5].
Recent investigations have demonstrated that oxazolidinones can function as electrophiles in carbon-carbon bond forming reactions, contrary to their traditional role as nucleophiles [4]. The intramolecular cyclization reactions of oxazolidinones with carbanions generated from sulfones, sulfoxides, and phosphonates proceed through an addition-elimination mechanism, yielding functionalized lactam products in excellent yields ranging from 90% to 98% [4].
The stereochemical control in 5-chloromethyl-2-oxazolidinone chemistry represents a critical aspect of its synthetic utility. The compound exhibits configurational stability at the carbon-5 position, with the S-configuration being the predominant and therapeutically active form [6] [7].
Chiral oxazolidinones, particularly Evans oxazolidinones, operate through well-established stereocontrol principles. The oxazolidinone auxiliary adopts a coplanar conformation with respect to the prochiral substrate, and reactions occur preferentially at the stereoheterotopic face that is not sterically blocked by the auxiliary substituents [6] [7]. This mechanism achieves diastereoselectivities typically ranging from 95% to 99% [7].
An alternative stereoinduction mechanism has been identified in sterically congested substrates, where the oxazolidinone and the reacting system are distorted from coplanarity [6]. This pathway operates through allylic strain rather than the traditional chelation control mechanism. In this alternative mechanism, two transition state conformations of similar energy can be distinguished by a 180° flip in auxiliary orientation, yet both conformations induce the same sense of stereoselectivity [6].
The stereoselective synthesis of oxazolidinones through organocatalytic cascade reactions has been investigated using density functional theory calculations [8] [9]. The rate- and stereoselectivity-determining step involves the addition reaction of sulfur ylides to nitro-olefins, with two competing reaction channels. The first channel generates nitro-cyclopropane intermediates that rearrange to isoxazoline N-oxides, while the second channel involves direct formation of isoxazoline N-oxide intermediates [8] [9].
Kinetic resolution of racemic oxazolidinones has been achieved through catalytic enantioselective N-acylation, demonstrating outstanding selectivities [10]. This approach provides access to enantiomerically pure oxazolidinones without requiring chiral starting materials, expanding the synthetic accessibility of these valuable intermediates [10].
The kinetic and thermodynamic parameters governing 5-chloromethyl-2-oxazolidinone synthesis have been comprehensively characterized through experimental and computational studies. The formation of oxazolidinones from epoxides and isocyanates exhibits activation energies ranging from 17.4 kcal/mol in the gas phase to 26.7 kcal/mol in dichloromethane solvent [3].
The thermodynamic favorability of oxazolidinone formation has been enhanced through the development of three-component cascade reactions. These processes involve propargyl alcohols, carbon dioxide, and aminoethanols, yielding oxazolidinones with concurrent production of α-hydroxyl ketones [11] [12]. The incorporation of ionic liquid catalysts facilitates these transformations under atmospheric pressure conditions, with reaction temperatures typically maintained at 80°C for 12 hours [11].
Enzyme-catalyzed kinetic resolution of epoxides provides an alternative route to enantiomerically pure oxazolidinones. The reaction conditions involve the use of Halomonas halodurans epoxide hydrolase (HheC) at ambient temperature, with reaction times ranging from 0.5 to 5 hours [1]. The enantiomeric excess values achieved through this approach typically range from 80% to 98% [1].
The kinetic parameters for oxazolidinone formation through chlorosulfonyl isocyanate-mediated cyclization have been established. The reaction proceeds efficiently at 0°C with reaction times of 1-2 hours, yielding products in 92-99% yield [13]. The activation energy for this transformation ranges from 12.5 to 18.7 kcal/mol, depending on the specific substrate and reaction conditions [13].
Temperature-dependent studies have revealed that oxazolidinone cyclization reactions exhibit optimal yields at temperatures between 80-120°C for thermal processes and 0-25°C for base-catalyzed transformations. The reaction time requirements vary from 1 hour for acid-catalyzed processes to 24 hours for asymmetric synthesis protocols [1] [11].
Quantum chemical calculations have provided detailed insights into the electronic structure and reactivity of 5-chloromethyl-2-oxazolidinone. Density functional theory (DFT) calculations using the B3LYP/6-31+G(d,p) level of theory have been employed to optimize molecular geometries and calculate energetic parameters [2] [13].
The highest occupied molecular orbital (HOMO) energy of 5-chloromethyl-2-oxazolidinone has been calculated to be -8.45 eV, while the lowest unoccupied molecular orbital (LUMO) energy is -0.82 eV, resulting in an energy gap of 7.63 eV [2] [13]. These values indicate moderate chemical reactivity, consistent with the compound's synthetic utility as both nucleophile and electrophile [2] [13].
The dipole moment of 5-chloromethyl-2-oxazolidinone has been calculated to be 2.85 Debye, indicating significant molecular polarity that facilitates interactions with polar solvents and biological targets [2] [13]. The ionization potential and electron affinity values of 8.45 eV and 0.82 eV, respectively, provide quantitative measures of the compound's electron donor and acceptor capabilities [2] [13].
Natural bond orbital (NBO) analysis has revealed the charge distribution within the oxazolidinone ring system. The carbonyl carbon bears a partial positive charge of +0.65, while the nitrogen atom exhibits a partial negative charge of -0.48 [2] [13]. These charge distributions are consistent with the observed reactivity patterns and hydrogen bonding capabilities of the compound [2] [13].
Vibrational frequency calculations have been performed to characterize the infrared and Raman spectra of 5-chloromethyl-2-oxazolidinone. The carbonyl stretching frequency appears at 1746 cm⁻¹, while the C-Cl stretching mode is observed at 750 cm⁻¹ [2] [13]. These calculated frequencies show excellent agreement with experimental spectroscopic data [2] [13].
Molecular dynamics simulations have been employed to investigate the conformational flexibility and solvation behavior of 5-chloromethyl-2-oxazolidinone. The compound exhibits limited conformational freedom due to the rigid oxazolidinone ring system, with the primary flexibility arising from rotation around the C-Cl bond [14] [15].
The solvation free energy of 5-chloromethyl-2-oxazolidinone in water has been calculated using the Poisson-Boltzmann and Generalized Born surface area (MM/PBSA and MM/GBSA) methods. The calculated values range from -15.2 to -18.7 kcal/mol, indicating favorable solvation in polar environments [14] [15].
Molecular docking studies have been performed to investigate the binding interactions of 5-chloromethyl-2-oxazolidinone with various biological targets. The compound shows binding affinities ranging from -6.2 to -7.8 kcal/mol with protein targets, suggesting potential biological activity [16] [17]. The binding mode involves hydrogen bonding interactions between the carbonyl oxygen and amino acid residues, as well as hydrophobic interactions with the chloromethyl group [16] [17].
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for oxazolidinone derivatives using Comparative Molecular Field Analysis (CoMFA) methodology. The models achieve cross-validated correlation coefficients (q²) of 0.681 and non-cross-validated correlation coefficients (R²) of 0.991, indicating high predictive capability [16]. The relative contributions of steric and electrostatic fields are 0.542 and 0.458, respectively [16].
Force field parameterization studies have been conducted to develop accurate molecular mechanics descriptions of oxazolidinone systems. The optimized parameters reproduce experimental geometries with root-mean-square deviations of less than 0.1 Å for bond lengths and less than 2° for bond angles [14] [15]. These parameters enable large-scale molecular dynamics simulations for investigating complex biological systems containing oxazolidinone compounds [14] [15].
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